Application Notes and Protocols: Co-Immunoprecipitation of TMEM163 with ZNT Proteins

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These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the transmembrane protein TMEM163 with members of the ZNT (SLC30A) family of zinc transporters. The interaction between TMEM163 and specific ZNT proteins, such as ZNT1, ZNT2, ZNT3, and ZNT4, has been demonstrated, suggesting a functional relationship in cellular zinc homeostasis.[1][2][3][4][5] This protocol is designed for studies involving heterologous expression of tagged proteins in mammalian cell lines, such as HEK-293 cells.

Data Presentation

Recent studies have confirmed the physical interaction between TMEM163 and several ZNT proteins through co-immunoprecipitation experiments.[1][4] While detailed quantitative binding affinities are not extensively published, the results consistently show that TMEM163 forms heterodimers with ZNT1, ZNT2, ZNT3, and ZNT4.[1][3][4][5] The interaction with ZNT proteins appears to be a physiologically relevant aspect of TMEM163's function as a zinc efflux transporter.[2][4] It has been noted that the physical binding between TMEM163 and ZNT monomers might be weaker compared to the formation of TMEM163 homodimers, as suggested by experiments requiring highly stringent washing conditions to minimize non-specific interactions.[2][3]

Interacting Proteins	Experimental System	Key Findings	Reference
TMEM163 and ZNT1	Co-expression in HEK-293 cells	Heterodimerization confirmed by Co-IP and Western Blot.	[1][2]
TMEM163 and ZNT2	Co-expression in HEK-293 cells	Heterodimerization confirmed by Co-IP and Western Blot.	[1][2]
TMEM163 and ZNT3	Co-expression in HEK-293 cells	Heterodimerization confirmed by Co-IP and Western Blot.	[1][2]
TMEM163 and ZNT4	Co-expression in HEK-293 cells	Heterodimerization confirmed by Co-IP and Western Blot.	[1][2]
Endogenous Tmem163 and Znt proteins	Mouse tissue	Native Co-IP confirmed interactions between endogenous proteins.	[3]

Experimental Protocols

This protocol outlines the co-immunoprecipitation of epitope-tagged TMEM163 and ZNT proteins expressed in HEK-293 cells. This procedure can be adapted for other cell lines and endogenous protein studies with appropriate optimization.

Materials and Reagents

- Cell Line: HEK-293 cells
- Expression Plasmids: Mammalian expression vectors for TMEM163 and ZNT proteins with distinct epitope tags (e.g., HA, Myc, DDK/FLAG).
- Transfection Reagent: (e.g., Lipofectamine® 2000 or similar)

- Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
- Lysis Buffer: Pierce™ IP Lysis Buffer (Thermo Scientific, Cat. No. 87787) or a similar gentle lysis buffer suitable for membrane proteins. A common formulation is: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol. Crucially, supplement with Protease Inhibitor Cocktail immediately before use.

Antibodies:

- IP-validated antibody against the epitope tag of the "bait" protein (e.g., anti-HA, anti-DDK).
- Western blot-validated antibody against the epitope tag of the "prey" protein.
- Isotype control IgG from the same host species as the IP antibody.
- Immunoprecipitation Resin: Protein A/G magnetic beads or agarose beads.
- Wash Buffer: Lysis buffer diluted 1:1 with PBS or a buffer with adjusted detergent and salt concentrations for desired stringency.
- Elution Buffer: 1X Laemmli sample buffer or a gentle elution buffer if native protein analysis is required.
- Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and a chemiluminescent substrate.

Procedure

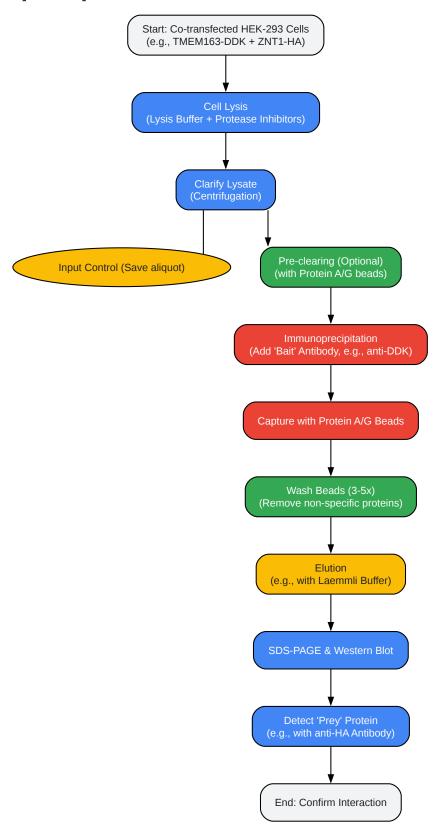
- 1. Cell Culture and Transfection (Day 1)
- a. Seed HEK-293 cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
- b. Co-transfect cells with plasmids encoding the tagged TMEM163 and ZNT proteins according to the manufacturer's protocol for your transfection reagent. Include control transfections (e.g., single protein expression, empty vector). c. Incubate the cells for 24-48 hours post-transfection.

2. Cell Lysis (Day 3)

- a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer (supplemented with protease inhibitors) to each 10 cm dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. This is your protein lysate. g. Determine the protein concentration using a BCA or Bradford assay.
- 3. Immunoprecipitation (Day 3)
- a. Pre-clear the lysate (optional but recommended): Add 20-30 μ L of protein A/G beads to 1 mg of protein lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. b. To the pre-cleared lysate, add 2-5 μ g of the primary antibody against the "bait" protein or an equivalent amount of isotype control IgG. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 μ L of equilibrated protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
- 4. Washing and Elution (Day 3 or 4)
- a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand. b. Carefully aspirate the supernatant (unbound fraction). c. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads. d. After the final wash, carefully remove all residual wash buffer. e. Elute the protein complexes by adding 30-50 μ L of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- 5. Western Blot Analysis (Day 4)
- a. Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. b. Also, load a small fraction of the initial protein lysate (input control) to verify protein expression. c. Perform SDS-PAGE, transfer to a membrane, and block the membrane. d. Probe the membrane with a primary antibody against the "prey" protein. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate. f. A successful co-immunoprecipitation will show a band for the "prey" protein in the lane corresponding to the "bait" IP but not in the isotype control IgG lane.

Visualizations

Co-Immunoprecipitation Workflow



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Caption: Workflow for TMEM163-ZNT Co-Immunoprecipitation.

Putative Interaction Model

Caption: TMEM163 forms heterodimers with ZNT proteins.

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